4-(Chloromethyl)-2-(3-methoxy-3-oxopropyl)benzoicacid
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Overview
Description
4-(Chloromethyl)-2-(3-methoxy-3-oxopropyl)benzoic acid is an organic compound with a complex structure that includes a chloromethyl group, a methoxy group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-(3-methoxy-3-oxopropyl)benzoic acid typically involves multiple steps. One common method includes the chloromethylation of a suitable benzoic acid derivative, followed by the introduction of the methoxy and oxopropyl groups through subsequent reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 4-(Chloromethyl)-2-(3-methoxy-3-oxopropyl)benzoic acid may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing advanced technologies and equipment to ensure consistent quality and high production rates.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-(3-methoxy-3-oxopropyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, resulting in the replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the chloromethyl group under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the formation of new functionalized derivatives.
Scientific Research Applications
4-(Chloromethyl)-2-(3-methoxy-3-oxopropyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme inhibition and protein modification.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-(3-methoxy-3-oxopropyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloromethyl)-3-(3-methoxy-3-oxopropyl)phenylacetic acid
- 4-Methoxy-3-(3-oxopropyl)benzoic acid
Uniqueness
4-(Chloromethyl)-2-(3-methoxy-3-oxopropyl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C12H13ClO4 |
---|---|
Molecular Weight |
256.68 g/mol |
IUPAC Name |
4-(chloromethyl)-2-(3-methoxy-3-oxopropyl)benzoic acid |
InChI |
InChI=1S/C12H13ClO4/c1-17-11(14)5-3-9-6-8(7-13)2-4-10(9)12(15)16/h2,4,6H,3,5,7H2,1H3,(H,15,16) |
InChI Key |
RLFFIUZRISLDQV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=C(C=CC(=C1)CCl)C(=O)O |
Origin of Product |
United States |
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